molecular formula C12H24N9O10P B12797427 ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate CAS No. 16077-70-6

ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate

Cat. No.: B12797427
CAS No.: 16077-70-6
M. Wt: 485.35 g/mol
InChI Key: AIWVESGHCFMUKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID involves multiple steps. The synthetic routes typically include the reaction of phosphinylidynetris with iminocarbonyl compounds under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, 3,3’,3’'-(PHOSPHINYLIDYNETRIS(IMINOCARBONYL))TRI-, TRIETHYL ESTER, CARBAZIC ACID stands out due to its unique structure and properties. Similar compounds include other phosphinylidynetris derivatives and iminocarbonyl compounds.

Properties

CAS No.

16077-70-6

Molecular Formula

C12H24N9O10P

Molecular Weight

485.35 g/mol

IUPAC Name

ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate

InChI

InChI=1S/C12H24N9O10P/c1-4-29-10(25)16-13-7(22)19-32(28,20-8(23)14-17-11(26)30-5-2)21-9(24)15-18-12(27)31-6-3/h4-6H2,1-3H3,(H,16,25)(H,17,26)(H,18,27)(H6,13,14,15,19,20,21,22,23,24,28)

InChI Key

AIWVESGHCFMUKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)NP(=O)(NC(=O)NNC(=O)OCC)NC(=O)NNC(=O)OCC

Origin of Product

United States

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